4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one
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Overview
Description
4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiophen-2-ylmethyl intermediate, followed by its coupling with a benzylthio group. The final step often involves cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and sulfur-containing heterocycles such as:
- 2-Phenylpyridine-based compounds
- Benzo[b]thiophene derivatives
Uniqueness
What sets 4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one apart is its unique combination of a quinazolinone core with both benzylthio and thiophen-2-ylmethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-benzylsulfanyl-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c23-20-21-19(25-14-15-7-2-1-3-8-15)17-10-4-5-11-18(17)22(20)13-16-9-6-12-24-16/h1-3,6-9,12H,4-5,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRJEPUYWQOZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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